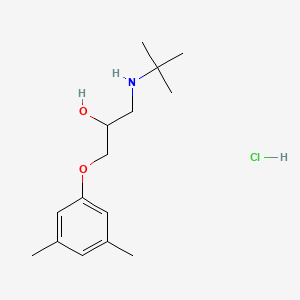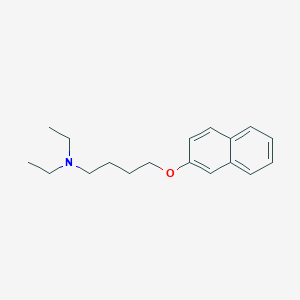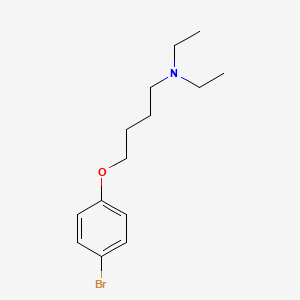![molecular formula C21H29NO2 B3846828 [6-methyl-4-(4-methyl-3-penten-1-yl)-3-cyclohexen-1-yl]methyl phenylcarbamate](/img/structure/B3846828.png)
[6-methyl-4-(4-methyl-3-penten-1-yl)-3-cyclohexen-1-yl]methyl phenylcarbamate
説明
[6-methyl-4-(4-methyl-3-penten-1-yl)-3-cyclohexen-1-yl]methyl phenylcarbamate, also known as MK-886, is a potent inhibitor of 5-lipoxygenase activating protein (FLAP). FLAP is an essential protein involved in the biosynthesis of leukotrienes, which are pro-inflammatory mediators. The inhibition of FLAP by MK-886 has been found to have potential therapeutic applications in various inflammatory conditions such as asthma, arthritis, and atherosclerosis.
作用機序
[6-methyl-4-(4-methyl-3-penten-1-yl)-3-cyclohexen-1-yl]methyl phenylcarbamate works by inhibiting the binding of arachidonic acid to FLAP, which is required for the biosynthesis of leukotrienes. This inhibition leads to a decrease in the production of leukotrienes, which are potent pro-inflammatory mediators. By reducing the production of leukotrienes, [6-methyl-4-(4-methyl-3-penten-1-yl)-3-cyclohexen-1-yl]methyl phenylcarbamate has been found to have anti-inflammatory effects in various inflammatory conditions.
Biochemical and physiological effects:
The biochemical and physiological effects of [6-methyl-4-(4-methyl-3-penten-1-yl)-3-cyclohexen-1-yl]methyl phenylcarbamate have been extensively studied in various animal models and cell cultures. [6-methyl-4-(4-methyl-3-penten-1-yl)-3-cyclohexen-1-yl]methyl phenylcarbamate has been found to reduce inflammation, oxidative stress, and atherosclerosis in mice. In cell cultures, [6-methyl-4-(4-methyl-3-penten-1-yl)-3-cyclohexen-1-yl]methyl phenylcarbamate has been found to inhibit the proliferation of various cancer cells, suggesting its potential use in cancer therapy.
実験室実験の利点と制限
One of the advantages of using [6-methyl-4-(4-methyl-3-penten-1-yl)-3-cyclohexen-1-yl]methyl phenylcarbamate in lab experiments is its specificity for FLAP inhibition, which makes it a useful tool for studying the role of leukotrienes in various physiological processes. However, one of the limitations of using [6-methyl-4-(4-methyl-3-penten-1-yl)-3-cyclohexen-1-yl]methyl phenylcarbamate is its potential toxicity, which may limit its use in some experiments.
将来の方向性
There are several future directions for the research on [6-methyl-4-(4-methyl-3-penten-1-yl)-3-cyclohexen-1-yl]methyl phenylcarbamate. One potential direction is to investigate its potential use in cancer therapy, as it has been found to inhibit the proliferation of various cancer cells. Another direction is to develop more potent and selective FLAP inhibitors based on the structure of [6-methyl-4-(4-methyl-3-penten-1-yl)-3-cyclohexen-1-yl]methyl phenylcarbamate, which may have better therapeutic efficacy and fewer side effects. Additionally, further studies are needed to investigate the potential toxicity of [6-methyl-4-(4-methyl-3-penten-1-yl)-3-cyclohexen-1-yl]methyl phenylcarbamate and its long-term effects on human health.
In conclusion, [6-methyl-4-(4-methyl-3-penten-1-yl)-3-cyclohexen-1-yl]methyl phenylcarbamate is a potent inhibitor of FLAP with potential therapeutic applications in various inflammatory conditions. Its specificity for FLAP inhibition makes it a useful tool for studying the role of leukotrienes in various physiological processes. However, its potential toxicity and limitations in lab experiments should be taken into consideration. Further research is needed to explore its potential use in cancer therapy and to develop more potent and selective FLAP inhibitors.
科学的研究の応用
[6-methyl-4-(4-methyl-3-penten-1-yl)-3-cyclohexen-1-yl]methyl phenylcarbamate has been extensively studied for its potential therapeutic applications in various inflammatory conditions. In a study published in the Journal of Allergy and Clinical Immunology, [6-methyl-4-(4-methyl-3-penten-1-yl)-3-cyclohexen-1-yl]methyl phenylcarbamate was found to inhibit leukotriene production in human bronchial epithelial cells, suggesting its potential use in the treatment of asthma. Another study published in the Journal of Pharmacology and Experimental Therapeutics showed that [6-methyl-4-(4-methyl-3-penten-1-yl)-3-cyclohexen-1-yl]methyl phenylcarbamate reduced inflammation and atherosclerosis in mice, highlighting its potential use in the treatment of cardiovascular diseases.
特性
IUPAC Name |
[6-methyl-4-(4-methylpent-3-enyl)cyclohex-3-en-1-yl]methyl N-phenylcarbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29NO2/c1-16(2)8-7-9-18-12-13-19(17(3)14-18)15-24-21(23)22-20-10-5-4-6-11-20/h4-6,8,10-12,17,19H,7,9,13-15H2,1-3H3,(H,22,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYVMZXFVHJLCOA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=CCC1COC(=O)NC2=CC=CC=C2)CCC=C(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[6-(2-chlorophenoxy)hexyl]piperidine](/img/structure/B3846745.png)



![methyl 3-[(2-chlorobenzoyl)amino]-2-butenoate](/img/structure/B3846767.png)
![N-{2,2,2-trichloro-1-[(tetrahydro-2-furanylmethyl)amino]ethyl}-2-thiophenecarboxamide](/img/structure/B3846771.png)


![1-[5-(3-methoxyphenoxy)pentyl]-1H-imidazole](/img/structure/B3846805.png)
![2-[5-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]pentanedioic acid](/img/structure/B3846810.png)
![4-[5-(2-bromophenoxy)pentyl]morpholine](/img/structure/B3846811.png)
![N-cyclohexyl-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B3846813.png)
![N,N-diethyl-2-[4-(4-propoxyphenyl)-1H-imidazol-1-yl]ethanamine](/img/structure/B3846824.png)
![1-[4-(3-phenoxyphenoxy)butyl]pyrrolidine](/img/structure/B3846841.png)